molecular formula C18H13N3 B12913194 Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl- CAS No. 56921-82-5

Imidazo[1,2-a]pyrimidine, 2-[1,1'-biphenyl]-4-yl-

Cat. No.: B12913194
CAS No.: 56921-82-5
M. Wt: 271.3 g/mol
InChI Key: WNRJVASEOUYOEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminobenzimidazole with substituted benzaldehydes under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods: Industrial production methods often employ green chemistry approaches to enhance efficiency and reduce environmental impact. For example, the use of gold nanoparticles as catalysts has been explored for the synthesis of imidazo[1,2-a]pyrimidines, providing a more sustainable and efficient route .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyrimidine, 2-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .

Scientific Research Applications

Imidazo[1,2-a]pyrimidine, 2-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine, 2-[1,1’-biphenyl]-4-yl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as P38MAP kinase, leading to anti-inflammatory effects. Additionally, it may interact with receptors in the central nervous system, contributing to its anxiolytic properties .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyrimidine, 2-[1,1’-biphenyl]-4-yl- is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents .

Properties

CAS No.

56921-82-5

Molecular Formula

C18H13N3

Molecular Weight

271.3 g/mol

IUPAC Name

2-(4-phenylphenyl)imidazo[1,2-a]pyrimidine

InChI

InChI=1S/C18H13N3/c1-2-5-14(6-3-1)15-7-9-16(10-8-15)17-13-21-12-4-11-19-18(21)20-17/h1-13H

InChI Key

WNRJVASEOUYOEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN4C=CC=NC4=N3

Origin of Product

United States

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